molecular formula C13H16BrNO2 B5497035 2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No. B5497035
M. Wt: 298.18 g/mol
InChI Key: UTMRLHUPDOZCCL-UHFFFAOYSA-N
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Description

“2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide” is a chemical compound with the empirical formula C12H12BrNO3 . It is known to be an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide” is characterized by the presence of a benzamide group, a bromine atom, and a tetrahydrofuran ring . The exact 3D structure would require more detailed analysis, typically using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and has a molecular weight of 298.13 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the retrieved data.

Mechanism of Action

“2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide” is known to act as an inhibitor of the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . This suggests that it may interfere with bacterial communication systems, potentially impacting their ability to form biofilms or express virulence factors.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle it with appropriate safety measures.

properties

IUPAC Name

2-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMRLHUPDOZCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide

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